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Compound of Interest

Compound Name: 1-Phenylazetidin-3-amine

Cat. No.: B1427409

An In-Depth Technical Guide to the Physicochemical Properties of 1-Phenylazetidin-3-amine

Introduction

1-Phenylazetidin-3-amine is a heterocyclic compound featuring a strained four-membered
azetidine ring, a phenyl substituent on the ring nitrogen, and a primary amine at the 3-position.
This structural motif is of significant interest to the pharmaceutical and medicinal chemistry
sectors. The azetidine ring, serving as a bioisosteric replacement for other cyclic and acyclic
structures, offers a unique combination of rigidity and three-dimensional character, which can
be pivotal for modulating ligand-receptor interactions. The presence of both a tertiary and a
primary amine provides multiple points for synthetic modification and interaction with biological
targets, making it a versatile scaffold in drug discovery.

This technical guide provides a comprehensive overview of the core physicochemical
properties of 1-Phenylazetidin-3-amine. Designed for researchers, scientists, and drug
development professionals, this document synthesizes theoretical knowledge with practical,
field-proven experimental protocols. We will delve into the structural characteristics,
spectroscopic signatures, and key properties such as solubility and pKa, offering a foundational
understanding essential for the effective utilization of this compound in research and
development.

Core Physicochemical Properties
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The fundamental physicochemical characteristics of a compound govern its behavior in both
chemical and biological systems. These properties are critical for predicting its absorption,
distribution, metabolism, and excretion (ADME) profile, as well as for designing appropriate
formulation and analytical strategies. The properties for 1-Phenylazetidin-3-amine are
summarized below.
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Property Value | Description Source | Comment
IUPAC Name 1-Phenylazetidin-3-amine
Synonyms N-phenylazetidin-3-amine [1]
1895439-72-1 (Free Base)[2] 2055841-16-0 (Dihydrochloride
CAS Number
[3] Salt)[4][5]
Molecular Formula CoH12N:2
Molecular Weight 148.21 g/mol Calculated
Not explicitly documented; o
) ] ) Based on similar small
Appearance likely a solid or oil at room
molecules.
temperature.
Melting Point Data not publicly available.
Boiling Point Data not publicly available.
Expected to be soluble in
organic solvents (e.g., DMSO,
Methanol). Aqueous solubility
Solubility is predicted to be highly pH- Structural inference.
dependent, with higher
solubility in acidic conditions
due to salt formation.[6]
Predicted based on typical
values for N-aryl azetidines
Kai: ~4-5 (Azetidine N); pKaz:  and primary amines.[7][8][9
oKa (Predicted) p ( )P primary [71(81[°]

~9-10 (Primary Amine N)

The N-phenyl group reduces
the basicity of the azetidine

nitrogen.

LogP (Predicted)

~1.0-1.5

Prediction based on structural
analogs. The phenyl group
increases lipophilicity while the
amines contribute to

hydrophilicity.
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Structural and Spectroscopic Characterization

A thorough understanding of a molecule's structure and its spectroscopic fingerprint is
paramount for identity confirmation and quality control.

Molecular Structure

Caption: Molecular structure of 1-Phenylazetidin-3-amine.

Spectroscopic Analysis (Predicted)

While specific spectral data for 1-Phenylazetidin-3-amine is not widely published, its expected
spectroscopic characteristics can be predicted based on its functional groups and structural
analogs.[10][11][12][13]

» 'H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for
the aromatic and aliphatic protons.

o Aromatic Protons (CeHs-): Signals would appear in the downfield region (~6.5-7.5 ppm),
exhibiting complex splitting patterns corresponding to ortho, meta, and para protons.

o Azetidine Ring Protons (-CH2-CH-CH3-): These protons would appear in the aliphatic
region. The methine proton (CH-NHz) would likely be a multiplet around 3.5-4.5 ppm. The
methylene protons adjacent to the nitrogen would be diastereotopic and appear as
complex multiplets, likely between 3.0-4.0 ppm.

o Amine Protons (-NHz): A broad singlet, typically between 1.0-4.0 ppm, whose chemical
shift is concentration-dependent and which would disappear upon D20 exchange.[14][15]

e 13C NMR Spectroscopy: The carbon spectrum would show distinct signals for each unique
carbon environment.

o Aromatic Carbons: Six signals are expected in the ~110-150 ppm range.

o Azetidine Ring Carbons: The carbon attached to the primary amine (C3) would appear
around 40-60 ppm, while the carbons adjacent to the ring nitrogen (C2 and C4) would be
in a similar or slightly more downfield region.

© 2025 BenchChem. All rights reserved. 4/12 Tech Support


https://www.benchchem.com/product/b1427409?utm_src=pdf-body
https://www.benchchem.com/product/b1427409?utm_src=pdf-body
https://www.researchgate.net/publication/350687365_Synthesis_Identification_and_Assess_the_Biological_and_Laser_Efficacy_of_New_Compounds_of_Azetidine_Derived_from_Benzidine
https://www.jmchemsci.com/article_157980.html
https://cajmns.casjournal.org/index.php/CAJMNS/article/view/2384
https://www.jmchemsci.com/article_157980_c4827df5a3f11e1dedee6747f1275799.pdf
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/24%3A_Amines_and_Heterocycles/24.10%3A_Spectroscopy_of_Amines
https://openstax.org/books/organic-chemistry/pages/24-10-spectroscopy-of-amines
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1427409?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

« Infrared (IR) Spectroscopy: The IR spectrum provides valuable information about the
functional groups present.

o N-H Stretch: Primary amines typically show two characteristic bands (asymmetric and
symmetric stretching) in the 3300-3500 cm~1 region.[15]

o C-H Stretch (Aromatic): Absorptions are expected just above 3000 cm™1.
o C-H Stretch (Aliphatic): Absorptions are expected just below 3000 cm™1,

o N-H Bend: A scissoring vibration for the primary amine should appear around 1550-1650
cm~1[14]

o C=C Stretch (Aromatic): Peaks in the 1450-1600 cm~1 region.

o C-N Stretch: Aliphatic and aromatic C-N stretches would be found in the 1000-1350 cm~1
fingerprint region.[14]

e Mass Spectrometry (MS):

o Molecular lon (M*): The electron ionization (El) mass spectrum should show a molecular
ion peak at m/z = 148.

o Nitrogen Rule: Consistent with the presence of two nitrogen atoms (an even number), the
molecular weight is even.

o Fragmentation: Key fragmentation pathways would likely involve the loss of the amine
group, cleavage of the azetidine ring, or fragmentation of the phenyl group.

Key Experimental Protocols

To ensure scientific integrity, the determination of physicochemical properties must follow
robust, validated protocols. The methodologies described below represent industry-standard
approaches for characterizing small molecules like 1-Phenylazetidin-3-amine.

Protocol: Thermodynamic Aqueous Solubility (Shake-
Flask Method)
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Rationale: The shake-flask method is the gold standard for determining the equilibrium
solubility of a compound. It measures the concentration of a saturated solution after a sufficient
incubation period, providing a thermodynamically stable value crucial for ADME modeling and
formulation development.[6]

Methodology:

o Preparation: Add an excess amount of solid 1-Phenylazetidin-3-amine to vials containing
agueous buffers of different pH values (e.g., pH 2.0, pH 5.0, pH 7.4, pH 9.0).

o Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., at
25°C or 37°C) for 24 to 48 hours. This duration is critical to ensure that equilibrium between
the solid and dissolved states is reached.

o Sample Processing: After incubation, allow the vials to stand to let undissolved solids settle.
Carefully withdraw an aliquot of the supernatant.

o Separation: Filter the aliquot through a low-binding filter (e.g., 0.22 um PVDF) to remove any
remaining solid particles.

» Quantification: Dilute the filtrate with a suitable solvent and analyze the concentration of the
dissolved compound using a validated analytical method, typically HPLC-UV or LC-MS/MS.

o Data Reporting: Report the solubility in ug/mL or uM at each specific pH and temperature.

Add Excess Solid > Equilibrate > Filter Supernatant > Quantify via > Report Solubility
to pH Buffers (24-48h at 25°C) (0.22 um) HPLC or LC-MS (ng/mL)

Click to download full resolution via product page

Caption: Workflow for the Shake-Flask Solubility Assay.

Protocol: pKa Determination by Potentiometric Titration

Rationale: The pKa value(s) define the ionization state of a molecule at a given pH, which
profoundly impacts solubility, permeability, and receptor binding. For 1-Phenylazetidin-3-
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amine, with two basic nitrogen centers, potentiometric titration is an accurate method to
determine these constants.[16]

Methodology:

o Sample Preparation: Accurately weigh and dissolve a known amount of 1-Phenylazetidin-3-
amine in deionized water, often with a co-solvent like methanol if aqueous solubility of the
free base is low.

 Acidification: Acidify the solution to a low starting pH (e.g., pH 2) with a standardized strong
acid (e.g., 0.1 M HCI) to ensure both amine groups are fully protonated.

« Titration: Place the solution in a temperature-controlled vessel and slowly titrate with a
standardized strong base (e.g., 0.1 M NaOH) using a calibrated auto-titrator.

o Data Acquisition: Record the pH of the solution after each incremental addition of the titrant.

e Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the
pH at the half-equivalence points on the titration curve. Specialized software is used to
calculate the precise pKa values from the inflection points.
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Caption: Workflow for pKa Determination via Potentiometric Titration.

Reactivity and Chemical Stability

The unique structure of 1-Phenylazetidin-3-amine, combining a strained ring with nucleophilic
centers, dictates its reactivity and stability profile.

» Reactivity of the Amine Groups: The primary amine at the C3 position is a strong nucleophile
and will undergo typical amine reactions such as acylation, alkylation, and Schiff base
formation. The tertiary amine of the azetidine ring is less nucleophilic due to steric hindrance
and the electron-withdrawing effect of the phenyl group, but it can still be quaternized or form

salts.

o Azetidine Ring Stability: The four-membered azetidine ring possesses significant ring strain
(~25.4 kcal/mol). While generally stable under neutral and basic conditions, it can be
susceptible to nucleophilic ring-opening under harsh acidic conditions, which can protonate
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the ring nitrogen and activate the ring carbons for attack.[6] This potential instability is a
critical consideration during synthesis, purification, and formulation.

Acidic Conditions (H+)

1-Phenylazetidin-3-amine

rotonation

Protonated Azetidine Intermediate

ing Opening

Ring-Opened Product
(e.g., via Nucleophilic Attack)

Click to download full resolution via product page

Caption: Potential acid-mediated ring-opening of the azetidine moiety.

Safety and Handling

As with any laboratory chemical, 1-Phenylazetidin-3-amine should be handled with
appropriate care. While specific toxicity data is not extensively documented, compounds
containing amine functionalities can be irritants or sensitizers.

o Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-
resistant gloves when handling the compound.[17][18]

« Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[17][18]
Use in a well-ventilated area or a chemical fume hood. Wash hands thoroughly after
handling.[17]
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o Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as
strong oxidizing agents, strong acids, and strong alkalis.[17] Keep the container tightly
sealed.

o Spills: In case of a spill, contain the material with an inert absorbent and dispose of it in
accordance with local, state, and federal regulations.[17] Do not allow it to enter drains or
waterways.

Conclusion

1-Phenylazetidin-3-amine is a valuable building block for drug discovery, possessing a unique
structural and electronic profile. This guide has detailed its core physicochemical properties,
from its molecular structure and spectroscopic signatures to its solubility and basicity. A clear
understanding of these characteristics, underpinned by the robust experimental protocols
provided, is essential for any scientist looking to incorporate this scaffold into their research.
The pH-dependent solubility and potential for ring instability under certain conditions are
particularly critical parameters that must be managed to ensure successful experimental
outcomes and the development of viable drug candidates.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of ress uasti
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